molecular formula C21H34O3 B126506 Chaetomellic Acid B Anhydride CAS No. 84306-79-6

Chaetomellic Acid B Anhydride

Cat. No.: B126506
CAS No.: 84306-79-6
M. Wt: 334.5 g/mol
InChI Key: GKEHXKQBMVJVBA-KHPPLWFESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Chaetomellic Acid B Anhydride can be synthesized through several methods. One notable method involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . This method is efficient and allows for the preparation of chaetomellic anhydrides in one step.

Another synthetic route involves a multi-step reaction starting from 1-Decyne. The process includes several steps such as the use of sodium hydride, tetrahydrofuran, dimethylformamide, and other reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chaetomellic Acid B Anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diacid form.

    Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Chaetomellic Acid B.

    Substitution: Esters and amides of Chaetomellic Acid B.

Scientific Research Applications

Chaetomellic Acid B Anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chaetomellic Acid B Anhydride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as farnesyltransferase, which plays a crucial role in the post-translational modification of proteins involved in cell signaling . By inhibiting this enzyme, this compound can disrupt the signaling pathways that are essential for the growth and proliferation of cancer cells.

Comparison with Similar Compounds

Chaetomellic Acid B Anhydride is unique among maleic anhydrides due to its specific structure and biological activities. Similar compounds include:

In comparison, this compound stands out due to its potent anticancer activity and its potential as a chemotherapeutic agent.

Biological Activity

Chaetomellic Acid B Anhydride (CAB) is a compound derived from the natural product chaetomellic acid, known for its potential biological activities, particularly as an inhibitor of farnesyltransferase (FTase). This article explores the biological activity of CAB, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized from chaetomellic acid through a dehydration reaction. The synthesis employs various methods, including palladium-catalyzed carboxylation techniques that facilitate the formation of the maleic anhydride motif essential for its biological activity. The overall yield of CAB can vary based on the synthetic route employed, with notable studies achieving yields upwards of 61% .

CAB acts primarily as an FTase inhibitor. FTase is crucial in the post-translational modification of proteins, particularly those involved in cell signaling pathways, such as the Ras protein family. By inhibiting FTase, CAB can disrupt the farnesylation process, thereby impacting cancer cell proliferation and survival .

MechanismDescription
FTase Inhibition Prevents farnesylation of Ras proteins, disrupting signaling pathways.
Cytotoxicity Induces apoptosis in cancer cells by inhibiting growth signals.
Antimicrobial Activity Exhibits varying levels of antibacterial properties against certain strains.

3.1 Anticancer Activity

Research has demonstrated that CAB exhibits significant anticancer properties through its inhibition of FTase. In vitro studies have shown that CAB can reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

A specific study highlighted that CAB reduced the intracellular concentration of active Ras proteins in hypoxic neuronal cells, thereby decreasing oxidative stress markers and improving cell survival rates . This suggests a dual mechanism where CAB not only inhibits cancer cell growth but also protects normal cells under stress conditions.

3.2 Antimicrobial Properties

CAB has also been evaluated for its antimicrobial activity. Studies indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing less efficacy against Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity Profile

Bacterial StrainActivity LevelMIC (μg/mL)
Staphylococcus aureus Moderate500-1000
Enterococcus faecalis Moderate500-1000
Escherichia coli Low>1000
Bacillus subtilis Low>1000

4. Future Directions and Therapeutic Potential

The promising biological activities of this compound position it as a candidate for further development in cancer therapy and antimicrobial treatments. Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of CAB in animal models to better understand its therapeutic potential.
  • Combination Therapies : Investigating the effects of CAB in combination with other chemotherapeutic agents to enhance anticancer efficacy.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by CAB to identify additional therapeutic targets.

Properties

IUPAC Name

3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHXKQBMVJVBA-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438028
Record name Chaetomellic Anhydride B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84306-79-6
Record name Chaetomellic Anhydride B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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